molecular formula C26H21NO5S B2767681 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 866895-66-1

8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B2767681
CAS No.: 866895-66-1
M. Wt: 459.52
InChI Key: MVSLMZUMVJCVTI-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline features a [1,3]dioxolo[4,5-g]quinoline core substituted at positions 7 and 8 with a 4-methylbenzoyl group and a 3,4-dimethylbenzenesulfonyl group, respectively. The dioxolo ring (positions 4,5-g) contributes to planarity and electron-rich characteristics, while the substituents modulate physicochemical properties and biological interactions.

Properties

IUPAC Name

[8-(3,4-dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S/c1-15-4-7-18(8-5-15)25(28)21-13-27-22-12-24-23(31-14-32-24)11-20(22)26(21)33(29,30)19-9-6-16(2)17(3)10-19/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLMZUMVJCVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxole ring and the sulfonyl group. The final step involves the addition of the methanone group. Common reagents used in these reactions include sulfonyl chlorides, ketones, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares key analogs based on substituent variations, molecular weights, and physicochemical properties:

Compound Name (Position 7, 8 Substituents) Molecular Weight (g/mol) logP Key Substituent Effects Reference
Target Compound : 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl) ~497.5* ~4.5* Sulfonyl group increases polarity; methylbenzoyl enhances lipophilicity. -
7-(4-Methoxybenzoyl)-8-methyl () 337.4 3.1† Methoxy group reduces electron-withdrawing effects compared to sulfonyl.
8-Chloro-[1,3]dioxolo[4,5-g]quinoline () 223.6 2.8† Chloro substituent is moderately electron-withdrawing but less polar than sulfonyl.
5-[(3-Fluorophenyl)methyl]-7-(4-methylbenzoyl) () 415.4 4.86 Fluorine introduces electronegativity; ketone at position 8 alters redox stability.
4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)phenol () 279.3 2.1† Phenolic -OH group increases solubility but reduces membrane permeability.

*Estimated based on structural analogs. †Calculated using ChemDraw or analogous tools.

Key Observations:
  • Lipophilicity: The 4-methylbenzoyl group contributes to higher logP values (~4.5) compared to analogs with polar substituents (e.g., phenol in compound 9, logP ~2.1), favoring blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , which employs iodination or sulfonylation of pre-functionalized intermediates .

Biological Activity

The compound 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21NO5SC_{26}H_{21}NO_5S, with a molecular weight of approximately 483.52 g/mol. The structure features a quinoline core substituted with various functional groups, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : This may involve cyclization reactions starting from appropriate precursors.
  • Sulfonylation : The introduction of the 3,4-dimethylbenzenesulfonyl group can be achieved through electrophilic aromatic substitution.
  • Benzoylation : The attachment of the 4-methylbenzoyl group involves acylation reactions.

Anticancer Activity

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways such as the PI3K/Akt pathway and inhibiting cell proliferation1.

Antimicrobial Properties

Quinoline derivatives have been reported to possess antimicrobial activities against a range of pathogens. In vitro studies suggest that the presence of sulfonyl and benzoyl moieties enhances their efficacy against Gram-positive and Gram-negative bacteria2.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have identified similar structures as inhibitors of topoisomerases, which are crucial for DNA replication and repair3.

Case Studies

StudyFindings
Study 1 Demonstrated that a related quinoline derivative inhibited cancer cell growth by inducing apoptosis in vitro.
Study 2 Found antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range.
Study 3 Reported enzyme inhibitory activity against topoisomerase II, suggesting potential as a chemotherapeutic agent.

The biological activities of this compound can be attributed to:

  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cells, leading to cell death.
  • Inhibition of Key Enzymes : By inhibiting enzymes critical for cancer cell survival and proliferation.

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